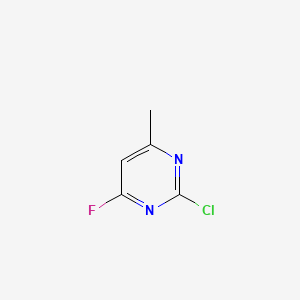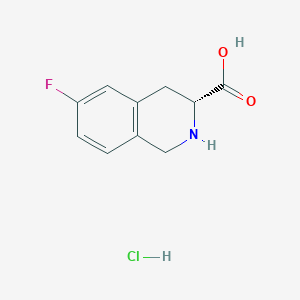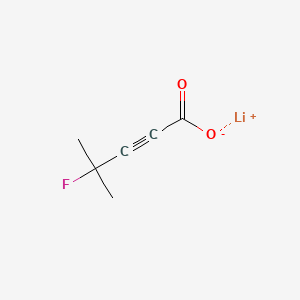
Lithium(1+) 4-fluoro-4-methylpent-2-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 4-fluoro-4-methylpent-2-ynoate is an organolithium compound with the molecular formula C6H6FLiO2. This compound is characterized by the presence of a lithium cation and a 4-fluoro-4-methylpent-2-ynoate anion. Organolithium compounds are known for their reactivity and are widely used in organic synthesis as strong bases and nucleophiles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 4-fluoro-4-methylpent-2-ynoate typically involves the reaction of 4-fluoro-4-methylpent-2-ynoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through techniques such as crystallization or distillation to obtain the pure compound.
化学反応の分析
Types of Reactions
Lithium(1+) 4-fluoro-4-methylpent-2-ynoate can undergo various types of chemical reactions, including:
Nucleophilic Addition: The lithium cation can act as a nucleophile, attacking electrophilic centers in other molecules.
Substitution Reactions: The compound can participate in substitution reactions where the lithium cation is replaced by another cation.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and other electrophiles. Reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition reactions may yield alcohols or other functionalized organic compounds.
科学的研究の応用
Lithium(1+) 4-fluoro-4-methylpent-2-ynoate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Pharmaceutical Research: Researchers investigate its potential as a precursor for the synthesis of biologically active compounds.
Catalysis: It is explored as a catalyst in various chemical reactions due to its reactivity.
作用機序
The mechanism of action of lithium(1+) 4-fluoro-4-methylpent-2-ynoate involves its ability to act as a strong base and nucleophile. The lithium cation can stabilize negative charges on reaction intermediates, facilitating various chemical transformations. The compound can also interact with molecular targets through ionic and covalent bonding, influencing reaction pathways and outcomes.
類似化合物との比較
Similar Compounds
Lithium 4-methylpent-2-ynoate: Similar structure but lacks the fluorine atom.
Lithium 4-fluoropent-2-ynoate: Similar structure but lacks the methyl group.
Uniqueness
Lithium(1+) 4-fluoro-4-methylpent-2-ynoate is unique due to the presence of both a fluorine atom and a methyl group on the pent-2-ynoate moiety. This combination of substituents can influence the compound’s reactivity and stability, making it distinct from other organolithium compounds.
特性
分子式 |
C6H6FLiO2 |
|---|---|
分子量 |
136.1 g/mol |
IUPAC名 |
lithium;4-fluoro-4-methylpent-2-ynoate |
InChI |
InChI=1S/C6H7FO2.Li/c1-6(2,7)4-3-5(8)9;/h1-2H3,(H,8,9);/q;+1/p-1 |
InChIキー |
UTRVZNZOICMKDL-UHFFFAOYSA-M |
正規SMILES |
[Li+].CC(C)(C#CC(=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


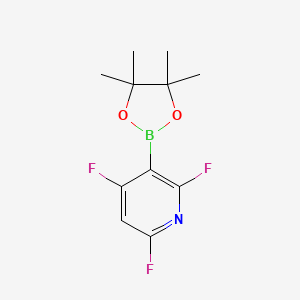
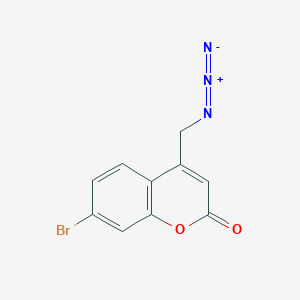
![rac-(3aR,6aS)-2-imino-3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-2-one dihydrochloride](/img/structure/B13466485.png)
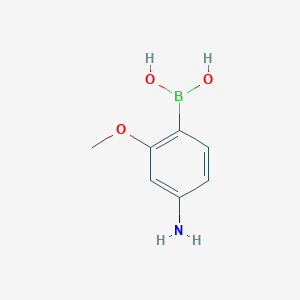
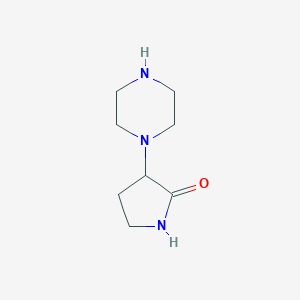
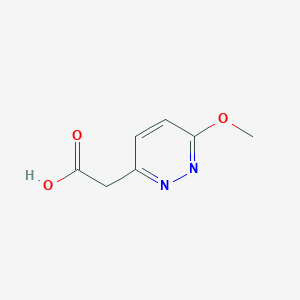
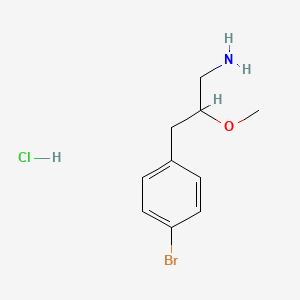
amine hydrochloride](/img/structure/B13466501.png)
![rac-2-[(1R,2S)-2-(methoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B13466506.png)
![tert-butyl 4-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate, Mixture of diastereomers](/img/structure/B13466512.png)
![1-[4-(But-3-yn-1-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B13466515.png)
![4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B13466526.png)
